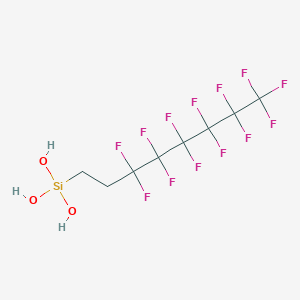

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol

Beschreibung

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol is a fluorinated organosilicon compound characterized by a perfluorinated alkyl chain (C8F13) attached to a silanetriol (Si(OH)3) group. This structure confers unique properties, including high hydrophobicity, chemical resistance, and surface-active behavior. Its applications span coatings, surfactants, and specialty materials, though its use in consumer sprays is restricted to professional settings at concentrations ≥2 ppm due to inhalation hazards .

Eigenschaften

CAS-Nummer |

185911-29-9 |

|---|---|

Molekularformel |

C6F13CH2CH2Si(OH)3 C8H7F13O3Si |

Molekulargewicht |

426.20 g/mol |

IUPAC-Name |

trihydroxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane |

InChI |

InChI=1S/C8H7F13O3Si/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22-24H,1-2H2 |

InChI-Schlüssel |

UXYQQIJQHQGVRW-UHFFFAOYSA-N |

Kanonische SMILES |

C(C[Si](O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol typically involves the reaction of a fluorinated alkylsilane precursor with water or a suitable hydrolyzing agent. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the hydrolysis process.

Industrial Production Methods

In industrial settings, the production of (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol may involve large-scale hydrolysis of fluorinated alkylsilanes under optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Vorläufer für die Synthese von fluorierten Siloxanen und Polymeren verwendet, die in Beschichtungen, Klebstoffen und Dichtstoffen wertvoll sind.

Biologie: Die hydrophoben Eigenschaften der Verbindung machen sie nützlich bei der Entwicklung von Biomaterialien und Oberflächenbeschichtungen für medizinische Geräte.

Medizin: Sie wird wegen ihres Potenzials in Arzneimittelträgersystemen und als Bestandteil medizinischer Implantate aufgrund ihrer Biokompatibilität und chemischen Stabilität untersucht.

Industrie: Die Verbindung wird bei der Herstellung von Hochleistungsmaterialien wie wasserabweisenden Beschichtungen, Schmierstoffen und Schutzfilmen verwendet.

Wirkmechanismus

Der Wirkmechanismus von (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol beinhaltet seine Fähigkeit, über seine Silanetriolgruppe starke Bindungen mit verschiedenen Substraten einzugehen. Die fluorierte Alkylkette verleiht Hydrophobie und chemische Beständigkeit, wodurch die Verbindung effektiv bei der Herstellung von dauerhaften und schützenden Beschichtungen ist. Die beteiligten molekularen Ziele und Wege umfassen die Bildung von Siloxanbindungen und Wechselwirkungen mit hydrophoben Oberflächen.

Wissenschaftliche Forschungsanwendungen

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of fluorinated siloxanes and polymers, which are valuable in coatings, adhesives, and sealants.

Biology: The compound’s hydrophobic properties make it useful in the development of biomaterials and surface coatings for medical devices.

Medicine: It is explored for its potential in drug delivery systems and as a component in medical implants due to its biocompatibility and chemical stability.

Industry: The compound is used in the production of high-performance materials, such as water-repellent coatings, lubricants, and protective films.

Wirkmechanismus

The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol involves its ability to form strong bonds with various substrates through its silanetriol group. The fluorinated alkyl chain imparts hydrophobicity and chemical resistance, making the compound effective in creating durable and protective coatings. The molecular targets and pathways involved include the formation of siloxane bonds and interactions with hydrophobic surfaces.

Vergleich Mit ähnlichen Verbindungen

Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silane

- Molecular Formula : C14H19F13O3Si

- Molecular Weight : 510.36 g/mol

- Key Features : Ethoxy groups replace hydroxyls on the silicon center, making it a hydrolyzable precursor to silanetriol. The ethoxy groups enhance solubility in organic solvents, facilitating its use in coatings and surface modifications.

- Applications : Used as a water-repellent agent in textiles and construction materials. Hydrolyzes in aqueous environments to form silanetriol .

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)tin Azide

- Molecular Formula : C24H12F39N3Sn

- Molecular Weight : ~1,200 g/mol (estimated)

- Key Features : A tin-based compound with azide (-N3) functionality. The tin center introduces metallic reactivity, while the azide group enables click chemistry applications.

- Applications: Potential use in polymer crosslinking or explosives. Higher toxicity due to tin and azide moieties compared to silanetriol .

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-octyl Phosphorodichloridate

- Molecular Formula : C8H4Cl2F13O2P

- Molecular Weight : 480.98 g/mol

- Key Features : Phosphorus-centered dichloridate with a fluorinated chain. The Cl atoms make it highly reactive, suitable for phosphorylation reactions.

- Applications : Intermediate in synthesizing flame retardants or agrochemicals. More reactive but less stable than silanetriol .

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol

- Molecular Formula : C8H6F12O

- Molecular Weight : 346.11 g/mol

- Key Features : A fluorinated alcohol with one fewer fluorine atom than silanetriol. The hydroxyl group at the 2-position enhances solubility in polar solvents.

- Applications : Surfactant or solvent in electronics cleaning. Lower fluorine content reduces hydrophobicity compared to silanetriol .

Comparative Analysis Table

Research Findings and Performance Metrics

- Hydrophobicity: Silanetriol outperforms dodecafluoro-2-octanol in water contact angle tests (>110° vs. ~90°) due to its fully fluorinated chain and silanol crosslinking .

- Thermal Stability : Triethoxy(tridecafluorooctyl)silane decomposes at 250°C, while silanetriol degrades at ~200°C due to hydroxyl group sensitivity .

- Toxicity : Silanetriol’s inhalation hazard (≥2 ppm) contrasts with tris(tridecafluorooctyl)tin azide’s acute toxicity from tin and azide .

Regulatory and Environmental Considerations

Biologische Aktivität

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol (TDFA) is a perfluoroalkyl silane compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the biological activity of TDFA through various studies and regulatory assessments.

- Molecular Formula : C8H15F13O3Si

- Molecular Weight : 408.27 g/mol

- CAS Number : 34455-29-3

TDFA is characterized by its fluorinated carbon chain and silane functional group, which contribute to its hydrophobicity and potential interactions with biological systems.

Biological Activity Overview

The biological activity of TDFA has been explored in various contexts including toxicity assessments and environmental impact studies. The following sections summarize key findings from recent research.

Toxicity Studies

- Acute Toxicity :

- Chronic Effects :

Regulatory Findings

Regulatory bodies have evaluated TDFA under various frameworks:

- REACH Regulation : The European Chemicals Agency (ECHA) has classified TDFA as a substance of very high concern due to its persistence and bioaccumulation potential .

- Risk Assessments : The Committee for Risk Assessment (RAC) concluded that the risks associated with TDFA in consumer products are not adequately controlled without restrictions .

Case Studies

Several case studies have highlighted the implications of TDFA's biological activity:

- Environmental Impact Assessment :

- Human Health Concerns :

Data Tables

The following table summarizes key findings related to the biological activity of TDFA:

| Study/Assessment | Focus Area | Key Findings |

|---|---|---|

| RAC Assessment | Risk Evaluation | Risks not adequately controlled; need for restrictions |

| ECHA Report | Bioaccumulation Potential | Classified as very persistent and bioaccumulative |

| Environmental Study | Aquatic Toxicity | Acute toxicity observed; contamination of local ecosystems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.